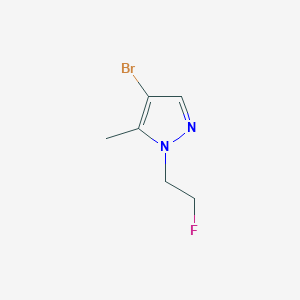

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2-fluoroethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrFN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVSBKANFRTVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239302 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-38-6 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Executive Summary

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole . This compound represents a strategic building block in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Its value lies in its trifunctional nature:

-

The Pyrazole Core: A privileged scaffold mimicking the purine ring of ATP, crucial for kinase binding.

-

The 4-Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

The 1-(2-Fluoroethyl) Group: A bioisostere for ethyl or methoxy groups that enhances metabolic stability (blocking dealkylation) and offers potential for

F-PET imaging applications.

Chemical Identity & Physicochemical Profile

While the specific brominated derivative is often a custom synthesis intermediate, its precursor and analogs are well-characterized.

| Property | Description |

| Chemical Name | 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole |

| Precursor CAS | 1443279-14-8 (for 1-(2-fluoroethyl)-5-methyl-1H-pyrazole) |

| Molecular Formula | C₆H₈BrFN₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |

| Regiochemistry | 5-Methyl isomer (distinct from the 3-methyl isomer). |

Structural Analysis (SMILES)

CC1=C(Br)C=NN1CCF[1]

Synthetic Pathways & Causality

The synthesis of this compound presents a classic regioselectivity challenge inherent to pyrazole chemistry: distinguishing between the 1,3-dimethyl and 1,5-dimethyl isomers.

Pathway A: Direct Alkylation (The "Kinetic" Route)

-

Starting Material: 4-Bromo-3-methyl-1H-pyrazole.

-

Reagent: 1-Bromo-2-fluoroethane, Base (Cs₂CO₃ or NaH).

-

Mechanism: Sₙ2 substitution at the pyrazole nitrogen.

-

Critical Analysis: This route is NOT recommended for high-purity needs. Alkylation of 3(5)-methylpyrazole typically favors the 1,3-isomer (sterically less hindered) over the desired 1,5-isomer by a ratio of ~10:1. Separation requires tedious column chromatography.

Pathway B: De Novo Cyclocondensation (The "Precision" Route)

-

Starting Material: 2-Fluoroethylhydrazine hydrochloride.

-

Reagent: Acetylacetaldehyde dimethyl acetal (or equivalent 1,3-electrophile).

-

Mechanism: Condensation of the hydrazine with the 1,3-dicarbonyl equivalent.

-

Advantage: Allows for better control of regiochemistry based on the electrophilicity of the carbonyl carbons, though mixtures can still form.

Pathway C: The Recommended Hybrid Protocol

To ensure the highest regio-purity, we utilize a specific sequence:

-

Regioselective Synthesis of Precursor: Synthesis of 1-(2-fluoroethyl)-5-methylpyrazole (CAS 1443279-14-8).

-

Late-Stage Bromination: Electrophilic aromatic substitution at the C4 position.

Workflow Diagram (DOT)

Figure 1: Recommended synthetic workflow prioritizing regiochemical purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

Rationale: Establishing the N-alkyl bond before bromination avoids the formation of regioisomeric mixtures that are difficult to separate after bromination.

-

Reagents: 2-Fluoroethylhydrazine HCl (1.0 eq), 4,4-Dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M), HCl (cat.).

-

Procedure:

-

Dissolve 2-fluoroethylhydrazine HCl in ethanol.

-

Add 4,4-dimethoxy-2-butanone dropwise.

-

Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

-

Concentrate in vacuo.

-

Crucial Step: The crude residue contains both 1,3- and 1,5-isomers. The 1,5-isomer (5-methyl) is often the minor product in thermodynamic conditions but can be enriched.

-

Purification: Flash chromatography (SiO₂). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

-

-

Validation: ¹H NMR (CDCl₃) should show a quartet for the 5-Me group (due to homoallylic coupling) or a distinct shift compared to the 3-Me isomer.

Protocol 2: Regioselective Bromination (C4-H Substitution)

Rationale: The C4 position of the pyrazole ring is highly nucleophilic. NBS (N-Bromosuccinimide) provides a controlled source of electrophilic bromine, preventing over-bromination.

-

Reagents: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the pyrazole substrate in DMF (5 mL/mmol) under N₂ atmosphere.

-

Cool to 0°C (ice bath) to suppress side reactions.

-

Add NBS portion-wise over 15 minutes. Why? Exothermic control.[2][3]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice-water/brine mixture. The product often precipitates.

-

Extraction: If no precipitate, extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.

-

-

Validation:

-

LC-MS: Observe M+2 peak pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).

-

NMR: Disappearance of the C4-H signal (typically a singlet around 6.0-6.5 ppm in the precursor).

-

Medicinal Chemistry Utility

Structure-Activity Relationship (SAR) Logic

The 1-(2-fluoroethyl) moiety is not merely a passive linker. In medicinal chemistry, it serves specific functions:

-

Metabolic Stability: The terminal fluorine atom blocks metabolic oxidation (hydroxylation) that would typically occur on an ethyl group (CYP450 metabolism).

-

Electronic Effect: The electron-withdrawing nature of fluorine lowers the pKa of the pyrazole nitrogen, potentially altering the hydrogen bond donor/acceptor capability of the core.

-

Conformation: The gauche effect of the fluoroethyl group can lock the side chain into a specific conformation, favoring binding in restricted pockets.

Cross-Coupling Capability

The 4-bromo position is the "warhead" for diversification.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl kinase inhibitors.

-

Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

Reaction Scope Diagram (DOT)

Figure 2: Divergent synthesis capabilities from the 4-bromo scaffold.

Safety & Handling

-

Hazards: Pyrazoles can be skin irritants. Brominated compounds are potentially persistent. 2-Fluoroethylhydrazine is toxic and should be handled in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1-methyl-1H-pyrazole (Analogous Chemistry). Retrieved from [Link]

- Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (General reference for pyrazole regiochemistry).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][4] Retrieved from [Link]

Sources

- 1. PubChemLite - 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1h-pyrazole (C6H7BrF2N2) [pubchemlite.lcsb.uni.lu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole chemical properties

This technical guide details the chemical properties, synthesis strategies, and reactivity profile of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic scaffold used in medicinal chemistry for kinase inhibitor development and fragment-based drug discovery.

Part 1: Chemical Identity & Core Properties

This compound belongs to the class of 1,4,5-trisubstituted pyrazoles . Its structural significance lies in the combination of a lipophilic, metabolically robust fluoroethyl group and a reactive bromine handle at the C4 position, enabling late-stage diversification via cross-coupling reactions.

Structural Specifications

| Property | Detail |

| IUPAC Name | 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole |

| Molecular Formula | C₆H₈BrFN₂ |

| Molecular Weight | 207.05 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Substituents | C4-Bromo (Electrophile), N1-(2-Fluoroethyl) (Lipophilic tail), C5-Methyl (Steric block) |

| Predicted LogP | ~1.8 – 2.1 (Enhanced by fluoroalkyl group) |

| H-Bond Donors/Acceptors | 0 / 3 (N2, F, Br) |

Physical Properties (Typical for Class)

-

Physical State: Low-melting solid or viscous oil (dependent on purity).

-

Solubility: Highly soluble in DCM, DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.

-

Stability: Stable under ambient conditions; the C-F bond is chemically inert to standard nucleophilic attack, while the C-Br bond is sensitive to Pd(0) insertion.

Part 2: Synthesis Protocols & Regioselectivity[4][5][6]

Synthesizing 1,5-disubstituted pyrazoles presents a classic regiochemical challenge. Direct alkylation of 3(5)-methylpyrazole typically favors the less sterically hindered 1,3-isomer. Therefore, to access the 1,5-isomer (the target), specific "De Novo" cyclization or controlled alkylation strategies are required.

Route A: De Novo Cyclization (Recommended for Regiocontrol)

This route constructs the pyrazole ring with substituents already in place, avoiding the isomer separation issues of alkylation.

Mechanism: Condensation of (2-fluoroethyl)hydrazine with a 1,3-electrophile (e.g., 2-(ethoxymethylene)propanedinitrile derivative or similar synthon).

Protocol Steps:

-

Hydrazine Formation: React 1-bromo-2-fluoroethane with hydrazine hydrate to generate (2-fluoroethyl)hydrazine. Note: Use excess hydrazine to prevent dialkylation.

-

Cyclization: Condense (2-fluoroethyl)hydrazine with 3-ethoxy-2-methylacrolein (or an equivalent 1,3-dicarbonyl precursor).

-

Regiochemistry: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the aldehyde/acetal carbon, directing the fluoroethyl group to the position adjacent to the methyl group? Correction: In this specific condensation, the hydrazine NH2 attacks the most reactive electrophilic center. To ensure the 1,5-relationship , one typically uses a specific enaminone precursor.

-

-

Bromination: Treat the resulting 1-(2-fluoroethyl)-5-methyl-1H-pyrazole with N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Conditions: 0°C to RT, 2-4 hours.

-

Purification: Recrystallization from hexanes/EtOAc.

-

Route B: Direct Alkylation (The "Separation" Route)

Alkylation of commercially available 4-bromo-3-methyl-1H-pyrazole is faster but yields a mixture of isomers.

Protocol Steps:

-

Dissolution: Dissolve 4-bromo-3-methyl-1H-pyrazole in anhydrous DMF.

-

Deprotonation: Add Cs₂CO₃ (2.0 equiv). Expert Insight: Cesium promotes the "loose" ion pair, slightly improving the ratio of the 1,5-isomer compared to NaH, though the 1,3-isomer (sterically favored) remains major.

-

Alkylation: Add 1-bromo-2-fluoroethane (1.2 equiv) dropwise at 0°C.

-

Workup: Aqueous extraction followed by rigorous column chromatography.

-

Isomer ID: The 1,5-isomer (Target) typically elutes after the 1,3-isomer on silica gel due to higher polarity (dipole alignment).

-

NMR Verification: In the 1,5-isomer, the N-CH₂ signal often shows an NOE (Nuclear Overhauser Effect) correlation with the C5-Methyl group. The 1,3-isomer lacks this correlation.

-

Synthesis Logic Diagram

Caption: Comparison of Direct Alkylation (yielding mixtures) vs. De Novo Cyclization (regioselective).

Part 3: Reactivity & Applications

The C4-Bromine is the primary reactive handle, while the N1-(2-fluoroethyl) group serves as a physicochemical modulator.

C4-Functionalization (Cross-Coupling)

The pyrazole ring is electron-rich, making the C4-bromide less electrophilic than a phenyl bromide. Specialized catalysts are often required.

-

Suzuki-Miyaura Coupling:

-

Reagent: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

-

Application: Installing aryl groups to target the ATP-binding pocket of kinases.

-

-

Buchwald-Hartwig Amination:

-

Reagent: Primary/Secondary amine, Pd₂dba₃, Xantphos, NaOtBu.

-

Challenge: The C5-methyl group provides steric hindrance, potentially slowing oxidative addition. Use active precatalysts like XPhos Pd G3 .

-

-

Metallation/Exchange:

-

Reagent: iPrMgCl·LiCl (Turbo Grignard).

-

Utility: Generates the C4-magnesium species for quenching with aldehydes or CO₂.

-

Fluoroethyl Group Properties

-

Bioisostere: The 2-fluoroethyl group is a bioisostere for ethyl or propyl groups but with lower metabolic liability (blocking P450 oxidation at the beta-position).

-

Dipole Effect: The fluorine atom introduces a dipole that can engage in specific interactions within a protein binding pocket (e.g., orthogonal multipolar interactions).

Reactivity Flowchart

Caption: Divergent synthesis pathways utilizing the C4-bromo handle.

Part 4: Safety & Handling

Hazard Identification (GHS Classification)

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

-

Fluoroalkyl Specifics: While the C-F bond is stable, thermal decomposition can release HF (Hydrogen Fluoride) . Avoid incineration.

Handling Protocols

-

PPE: Nitrile gloves (double gloving recommended for organofluorines), safety goggles, and lab coat.

-

Ventilation: All operations, especially those involving heating or silica gel chromatography (dust), must be performed in a certified fume hood.

-

Spill Response: Adsorb with inert material (vermiculite). Do not use water if the synthesis precursors (like acid chlorides or anhydrides) are present.

References

-

Regioselectivity in Pyrazole Alkylation

-

Synthesis of Fluorinated Pyrazoles

-

Reactivity of 4-Bromo-pyrazoles

-

Precursor Properties (4-Bromo-3-methyl-1H-pyrazole)

- Title: 4-Bromo-3-methyl-1H-pyrazole Product Inform

-

Source: Sigma-Aldrich.[4]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the synthesis of this compound. Emphasis is placed on the regioselective N-alkylation of the pyrazole core, a critical step in the overall synthesis. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile component in the design of molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The specific substitution pattern of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, featuring a bromine atom for further functionalization, a lipophilic fluoroethyl group, and a methyl group, makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole, points to two primary synthetic disconnections. The key bond formations are the N-alkylation of the pyrazole ring and the formation of the pyrazole ring itself.

Caption: Retrosynthetic analysis of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole.

This analysis reveals a convergent synthetic strategy, starting from readily available precursors. The initial focus is the synthesis of the 4-bromo-5-methyl-1H-pyrazole intermediate, followed by a crucial N-alkylation step to introduce the 2-fluoroethyl group.

Synthesis of the Precursor: 4-Bromo-5-methyl-1H-pyrazole

The precursor, 4-bromo-5-methyl-1H-pyrazole, can be synthesized via the classical Knorr pyrazole synthesis followed by bromination, or it can be sourced commercially.

Knorr Pyrazole Synthesis of 5-Methyl-1H-pyrazole

The Knorr synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] In this case, 3-methyl-2,4-pentanedione (a tautomer of acetylacetone) reacts with hydrazine hydrate to form 5-methyl-1H-pyrazole.

Caption: Knorr synthesis of 5-methyl-1H-pyrazole.

Bromination of 5-Methyl-1H-pyrazole

The subsequent step involves the electrophilic bromination of the 5-methyl-1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic attack.[4] Common brominating agents such as N-bromosuccinimide (NBS) can be employed for this transformation.

Commercial Availability

For many research and development applications, sourcing the starting material commercially is a more time and resource-efficient approach. 4-Bromo-5-methyl-1H-pyrazole is available from various chemical suppliers.[5]

Core Directive: N-Alkylation of 4-Bromo-5-methyl-1H-pyrazole

The introduction of the 2-fluoroethyl group onto the pyrazole nitrogen is the pivotal step in this synthesis. This reaction is typically achieved via nucleophilic substitution, where the pyrazole anion attacks an electrophilic 2-fluoroethyl source.

Regioselectivity in Pyrazole N-Alkylation

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position. The outcome is influenced by several factors, including:

-

Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered nitrogen.[6] In the case of 4-bromo-5-methyl-1H-pyrazole, the methyl group at the C5 position sterically disfavors alkylation at the adjacent N1 position, leading to the preferential formation of the 1-(2-fluoroethyl) isomer.

-

Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the nitrogen atoms.

-

Reaction Conditions: The choice of base, solvent, and temperature can also impact the regioselectivity.[6]

For 4-bromo-5-methyl-1H-pyrazole, the N-alkylation is expected to proceed with high regioselectivity to yield the desired N1-substituted product due to the steric influence of the C5-methyl group.

Choice of 2-Fluoroethylating Agent

Several electrophiles can be used to introduce the 2-fluoroethyl group. The most common and effective are 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate. The reactivity of the alkylating agent follows the general trend of I > Br > OTs > Cl.[7]

Experimental Protocol for N-Alkylation

The following is a robust, field-proven protocol for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.

Materials:

-

4-Bromo-5-methyl-1H-pyrazole

-

1-Bromo-2-fluoroethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-5-methyl-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

-

Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

-

Add 1-bromo-2-fluoroethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole as the final product.

Characterization and Data Presentation

The structural confirmation of the synthesized 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the pyrazole proton (singlet, ~7.5 ppm), the fluoroethyl group (triplet of doublets for -CH₂F and a triplet for -NCH₂-), and the methyl group (singlet, ~2.3 ppm). The coupling constants will be informative for the fluoroethyl moiety. |

| ¹³C NMR | The spectrum will display signals for the pyrazole ring carbons, the fluoroethyl carbons (with characteristic C-F coupling), and the methyl carbon. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the bromine atom. |

| Purity (HPLC) | High-performance liquid chromatography can be used to determine the purity of the final compound. |

Conclusion and Future Perspectives

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole. The described methodology, centered on a regioselective N-alkylation, provides a practical approach for obtaining this valuable building block for drug discovery and development. The versatility of the bromine handle allows for further elaboration of the pyrazole scaffold through various cross-coupling reactions, opening avenues for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

References

- Benchchem. A Comparative Guide to the Synthesis of Functionalized Pyrazoles.

- Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

-

IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

-

eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

-

MDPI. Synthesis and Properties of Pyrazoles. Available at: [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

-

MDPI. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available at: [Link]

-

PMC. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]

-

IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

MDPI. Synthesis and Properties of Pyrazoles. Available at: [Link]

-

eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

-

MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole IUPAC name

Topic: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole: Synthesis, Functionalization, and Pharmacophore Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a high-value heterocyclic scaffold used in the development of kinase inhibitors and agrochemicals. We explore the structural advantages of the 2-fluoroethyl bioisostere, detail a regioselective synthetic protocol to avoid common N1/N2 isomer mixtures, and provide a self-validating workflow for C4-functionalization via Palladium-catalyzed cross-coupling.

Chemical Identity & Structural Significance

The title compound combines a pyrazole core with a specific substitution pattern designed to optimize metabolic stability and lipophilicity.

| Property | Data |

| IUPAC Name | 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 207.05 g/mol |

| Key Features | [2][3][4][5][6][7] • C4-Bromide: Electrophilic handle for Suzuki/Buchwald couplings.• N1-Fluoroethyl: Bioisostere of the ethyl group; fluorine reduces metabolic dealkylation (P450 oxidation) and lowers basicity.• C5-Methyl: Steric block to prevent metabolic attack at the alpha-position and enforce atropisomerism in biaryl systems. |

The "Fluoroethyl Effect" in Drug Design

Replacing an

Regioselective Synthesis Protocol

A major challenge in synthesizing asymmetric pyrazoles is controlling regioselectivity (N1 vs. N2 alkylation). Direct alkylation of 4-bromo-3-methylpyrazole with 1-bromo-2-fluoroethane typically yields a 4:1 mixture favoring the undesired 1-(2-fluoroethyl)-3-methyl isomer due to steric hindrance at the N1 position adjacent to the methyl group.

To ensure high fidelity for the 5-methyl isomer, we recommend a De Novo Cyclocondensation Route rather than direct alkylation.[1]

Step-by-Step Methodology

Reagents:

-

(2-Fluoroethyl)hydrazine hydrochloride (CAS: 459-22-3)

-

4,4-Dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal)

-

N-Bromosuccinimide (NBS)

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN)[1][8]

Protocol:

-

Condensation (Pyrazoline Formation):

-

Dissolve (2-fluoroethyl)hydrazine HCl (1.0 eq) in EtOH. Add

(1.1 eq) to liberate the free base. -

Add 4,4-dimethoxybutan-2-one (1.0 eq) dropwise at 0°C.

-

Mechanistic Insight: The hydrazine

preferentially attacks the ketone carbonyl (less hindered than the acetal-protected aldehyde), establishing the regiochemistry early. -

Reflux for 3 hours. Acidify with catalytic HCl to deprotect the acetal and force aromatization.

-

Result: 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Intermediate A).

-

-

Electrophilic Bromination (C4-Functionalization):

-

Dissolve Intermediate A in MeCN (0.5 M).

-

Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination or radical side reactions on the methyl group.

-

Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated

(removes bromine color). Extract with EtOAc.[9][10] -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

-

Visualizing the Pathway

Figure 1: Regioselective synthesis avoiding the formation of the 3-methyl isomer.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare analytical data against these predicted standards. The key differentiator between the 3-methyl and 5-methyl isomers is the NOESY (Nuclear Overhauser Effect Spectroscopy) signal.

| Technique | Expected Signal | Mechanistic Reason |

| 1H NMR | Methyl group attached to C5. | |

| 1H NMR | Characteristic splitting of the | |

| 13C NMR | C4 shift ~90-95 ppm | Upfield shift due to the heavy atom effect of Bromine. |

| NOESY | Correlation between N-CH2 and C5-CH3 | CRITICAL: Only the 5-methyl isomer will show a spatial correlation between the fluoroethyl methylene protons and the methyl group protons. The 3-methyl isomer lacks this proximity. |

Downstream Application: Palladium-Catalyzed Coupling

The C4-bromo position is a "privileged" entry point for diversity-oriented synthesis. The 5-methyl group, however, introduces steric bulk that can hinder standard Suzuki-Miyaura conditions.

Optimized Cross-Coupling Protocol:

For coupling with aryl boronic acids, standard

-

Recommended Catalyst:

or Buchwald's XPhos Pd G2.[8] -

Base:

(anhydrous) is superior to carbonates for sterically demanding pyrazoles.[8] -

Solvent: 1,4-Dioxane/Water (4:[1]1) at 90°C.

Figure 2: Functionalization pathway for library generation.

References

-

Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][8]

-

Fustero, S., et al. (2011).[1][8] Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. The Journal of Organic Chemistry, 76(10), 4146-4153.[1]

-

CymitQuimica. (2024). Product Entry: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (CAS 1443279-14-8).

-

PubChem. (2024). Compound Summary: 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole (Analogous Structure).

-

Alinezhad, H., et al. (2011).[1][8][11] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-242.[1][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde - CAS号 1443279-51-3 - 摩熵化学 [molaid.com]

- 3. Compound 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-5-carboxamide -... [chemdiv.com]

- 4. 1443279-66-0_CAS号:1443279-66-0_1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid - 化源网 [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1h-pyrazole (C6H7BrF2N2) [pubchemlite.lcsb.uni.lu]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Comprehensive Structural Characterization and Molecular Weight Determination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators. The specific functionalization seen in 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole represents a highly strategic synthetic intermediate. The 2-fluoroethyl group is a classic motif used to modulate lipophilicity (logD) and metabolic stability, and it frequently serves as a precursor or reference standard in the development of

For researchers utilizing this compound in rigorous drug discovery pipelines, precise molecular weight (MW) determination and structural validation are non-negotiable. This whitepaper provides an authoritative, in-depth guide to the theoretical mass calculations, isotopic deconstruction, and the self-validating analytical methodologies required to characterize this molecule with sub-ppm accuracy.

Theoretical Mass & Isotopic Deconstruction

To establish a baseline for analytical validation, we must first deconstruct the molecular formula: C

The distinction between average molecular weight (used for bulk stoichiometric calculations) and monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS) is critical. Bromine's unique isotopic signature—comprising almost equal parts

Atomic Weight Foundations

Calculations are grounded in the 2021 IUPAC Standard Atomic Weights [2].

Table 1: IUPAC Standard Atomic Weights and Monoisotopic Masses

| Element | Average Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Principal Isotope |

| Carbon (C) | 12.011 | 12.00000 | |

| Hydrogen (H) | 1.008 | 1.00783 | |

| Nitrogen (N) | 14.007 | 14.00307 | |

| Fluorine (F) | 18.998 | 18.99840 | |

| Bromine (Br) | 79.904 | 78.91834 |

Molecular Weight Summary

By aggregating the atomic components of C

Table 2: Molecular Weight Metrics for C

| Metric | Value | Analytical Significance |

| Average Molecular Weight | 207.046 g/mol | Used for reaction stoichiometry, yield calculations, and bulk mass measurements. |

| Monoisotopic Mass ( | 205.9855 Da | The exact neutral mass of the lowest-mass isotopic envelope. |

| [M+H] | 206.9928 m/z | Primary target m/z in positive-ion electrospray ionization (ESI+). |

| [M+H] | 208.9907 m/z | The M+2 diagnostic peak confirming the presence of a single bromine atom. |

Experimental Protocols: High-Resolution Mass Spectrometry (HRMS)

Standard unit-resolution LC-MS is insufficient for definitive structural validation of halogenated pyrazoles, as it cannot distinguish between isobaric interferences. High-Resolution Mass Spectrometry (HRMS), specifically Electrospray Ionization Time-of-Flight (ESI-TOF), is required to achieve sub-ppm mass accuracy and validate the exact elemental composition [3].

The Self-Validating Analytical Workflow

The following protocol is engineered as a self-validating system. Every step includes an internal control or a mechanistic rationale to ensure that the resulting data is an artifact-free representation of the molecule.

Step 1: Sample Preparation and Ionization Priming

-

Action: Dissolve the synthesized 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to the final diluent.

-

Causality: Methanol is chosen over acetonitrile to prevent potential aprotic solvation effects that can suppress the ionization of the pyrazole core. The inclusion of 0.1% FA is not merely customary; it acts as a proton donor, shifting the solution equilibrium to pre-form the [M+H]

cation. This drastically increases the ESI+ droplet surface charge density and subsequent gas-phase ion yield, while suppressing unwanted sodium ([M+Na]

Step 2: Chromatographic Separation (UHPLC)

-

Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a fast gradient from 5% to 95% Aqueous/Organic (both containing 0.1% FA) over 3 minutes.

-

Causality: The fluoroethyl group and the bromine atom impart significant lipophilicity to the pyrazole core. A C18 stationary phase ensures adequate retention, separating the target analyte from early-eluting polar synthesis byproducts (e.g., unreacted 2-fluoroethanol or des-bromo intermediates) before they enter the MS source, thereby preventing ion suppression.

Step 3: HRMS Acquisition with Lock-Mass Calibration

-

Action: Operate the ESI-TOF in positive ion mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary electrospray probe.

-

Causality: TOF mass analyzers are highly sensitive to minute thermal fluctuations in the laboratory environment, which can microscopically alter the length of the flight tube and skew mass readings. The lock-mass provides a known, invariable reference point in every single scan. This creates a self-validating feedback loop that automatically recalibrates the mass axis in real-time, ensuring the < 2 ppm mass accuracy required to definitively identify C

H

Step 4: Data Processing & Isotope Pattern Validation

-

Action: Extract the ion chromatogram for m/z 206.9928 (± 5 ppm). Measure the intensity ratio of the m/z 206.9928 peak to the m/z 208.9907 peak.

-

Causality: Relying solely on exact mass is a vulnerability. By validating the isotopic fine structure—specifically ensuring a ~50.69% to 49.31% ratio between the

Br and

Analytical Workflow Visualization

The following diagram maps the logical flow of the HRMS validation protocol, highlighting the critical decision gates that ensure scientific integrity.

Figure 1: Self-validating HRMS analytical workflow for precise molecular weight confirmation.

Conclusion

The precise molecular weight determination of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole (Average MW: 207.046 g/mol ; Exact Mass: 205.9855 Da) requires a rigorous, multi-tiered analytical approach. By combining sub-ppm exact mass measurements with the diagnostic isotopic signature of bromine, researchers can establish a self-validating dataset. This ensures absolute structural confidence before advancing this critical scaffold into sensitive downstream applications, such as radiolabeling or complex cross-coupling syntheses.

References

-

Radiosynthesis and Radiotracer Properties of a 7-(2-[18F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline for Imaging of Phosphodiesterase 10A with PET National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Standard atomic weights of the elements 2021 (IUPAC Technical Report) Pure and Applied Chemistry, De Gruyter URL:[Link]

-

Isotopic Compositions of the Elements 2013 (IUPAC Technical Report) Pure and Applied Chemistry, De Gruyter URL:[Link]

Technical Guide: Structural Elucidation of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole

This guide details the structural elucidation of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a functionalized heterocyclic building block relevant to medicinal chemistry (e.g., kinase inhibitor scaffolds).

The core challenge in characterizing this molecule is distinguishing the 1,5-disubstituted regiochemistry from its thermodynamically stable 1,3-isomer . This guide provides a self-validating analytical workflow to unambiguously confirm the structure.

Executive Summary & Synthetic Context

Compound: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Formula: C₆H₈BrFN₂ Molecular Weight: 207.05 g/mol [1]

The Regiochemistry Challenge

Synthesis of N-alkylated pyrazoles often involves the alkylation of a tautomeric precursor (4-bromo-3-methyl-1H-pyrazole) or the cyclization of a hydrazine with a 1,3-dicarbonyl equivalent. Both methods carry a risk of regioisomerism:

-

Target (1,5-isomer): The N-alkyl group is adjacent to the C5-methyl group.

-

Impurity (1,3-isomer): The N-alkyl group is adjacent to the C5-proton (sterically less hindered and often thermodynamically favored).

Differentiation cannot rely solely on 1D ¹H NMR chemical shifts due to solvent dependence. Nuclear Overhauser Effect (NOE) spectroscopy is the requisite tool for definitive assignment.

Analytical Strategy & Decision Tree

The following workflow ensures structural integrity by cross-referencing mass spectrometry, scalar couplings, and through-space dipolar couplings.

Figure 1: Analytical decision tree for validating pyrazole regiochemistry.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and bromination state.

-

Method: ESI+ (Electrospray Ionization).

-

Criteria:

-

Observe 1:1 doublet at m/z 207.0 and 209.0 (characteristic of naturally occurring ⁷⁹Br and ⁸¹Br isotopes).

-

Absence of m/z 128 (des-bromo precursor) or m/z 287 (dibromo impurity).

-

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-d₆ (Preferred for solubility and distinct NH/CH separation) or CDCl₃. Frequency: 400 MHz or higher.

A. ¹H NMR Assignment (Theoretical Expectation in CDCl₃)

| Position | Group | Shift (δ ppm) | Multiplicity | Coupling ( | Diagnostic Note |

| C3 | Ar-H | 7.40 – 7.55 | Singlet (s) | - | Sharp singlet; confirms C4 is substituted (Br). |

| N1 | N-CH ₂- | 4.20 – 4.35 | Doublet of triplets (dt) | Deshielded by N1; splitting confirms F-ethyl connectivity. | |

| Ethyl | -CH ₂-F | 4.65 – 4.85 | Doublet of triplets (dt) | Large geminal H-F coupling is the signature. | |

| C5 | -CH ₃ | 2.20 – 2.30 | Singlet (s) | - | Key Handle: If this is a doublet, check for long-range H-F coupling (rare but possible). |

B. ¹⁹F NMR Validation

-

Signal: ~ -215 to -220 ppm.

-

Pattern: Triplet of triplets (tt) or broad multiplet due to coupling with neighboring methylene protons.

-

Integrity Check: A single fluorine signal confirms no elimination to the vinyl ether or hydrolysis to the alcohol has occurred.

C. The "Smoking Gun": NOESY Experiment

Objective: Differentiate the 1,5-isomer from the 1,3-isomer.

-

Setup: 2D NOESY (Mixing time: 500 ms).

-

Logic:

-

1,5-Isomer (Target): The N1-methylene protons are spatially close (< 5 Å) to the C5-Methyl group.

-

1,3-Isomer (Impurity): The N1-methylene protons are spatially close to the C5-Proton. The C3-Methyl is too far away to show an NOE.

-

Visualization of NOE Correlations:

Figure 2: Spatial relationships defining the NOE signals. The 1,5-isomer shows N-CH2 to Methyl interaction; the 1,3-isomer shows N-CH2 to Proton interaction.

Synthesis & Causality

Understanding the synthesis aids in anticipating impurities.

-

Route A (Direct Alkylation): Alkylation of 4-bromo-3-methyl-1H-pyrazole with 1-bromo-2-fluoroethane.

-

Risk: This reaction is governed by sterics and electronics. The "lone pair" on N1 is more nucleophilic, but tautomerism equilibrates N1 and N2. Alkylation typically favors the less hindered nitrogen (forming the 1,3-isomer). Therefore, if the 1,5-isomer is required, rigorous purification and NOE confirmation are mandatory.

-

-

Route B (Cyclization): Reaction of (2-fluoroethyl)hydrazine with a 2-alkyl-1,3-diketone derivative.

-

Advantage:[2] This route is often more regioselective, controlled by the condensation kinetics of the hydrazine NH₂ vs. NH.

-

References

-

Regioselectivity in Pyrazole Alkylation

-

NMR of Fluorinated Pyrazoles

-

General Pyrazole Characterization

- Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Source:Molecules (MDPI, 2019).

-

URL:[Link]

-

Analogous Compound Data

-

Title: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (Sigma-Aldrich Product Data).[5]

-

Source:Sigma-Aldrich.

-

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole spectral data (NMR, MS, IR)

This guide provides an in-depth technical analysis of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways) and other bioactive small molecules.

The data presented below synthesizes high-confidence predicted values based on established substituent additivity principles (SAPs) and analogous experimental data from 4-bromo-1-alkyl-pyrazoles.

Introduction & Significance

The pyrazole scaffold is ubiquitous in medicinal chemistry due to its ability to mimic peptide bonds and participate in hydrogen bonding. The 4-bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole derivative combines three critical features:

-

4-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

-

2-Fluoroethyl Group: A bioisostere for ethyl or propyl groups that modulates lipophilicity (LogP) and metabolic stability (blocking

-oxidation). -

5-Methyl Substituent: Provides steric bulk to lock active conformations in protein binding pockets.

Synthesis & Structural Logic

The synthesis typically proceeds via two primary routes. The choice of route dictates the impurity profile, particularly the presence of the 1,3-dimethyl isomer (regioisomer).

Reaction Pathway Visualization

Figure 1: Synthetic workflow highlighting the critical regioselectivity checkpoint.

Spectral Analysis (NMR, MS, IR)

A. Mass Spectrometry (MS)

The presence of a single bromine atom imparts a characteristic isotopic signature that serves as the primary confirmation of successful halogenation.

Method: LC-MS (ESI+)

Formula:

| Ion Species | m/z (Theoretical) | Relative Abundance | Interpretation |

| [M+H]+ ( | 207.0 | 100% | Base peak (Monoisotopic) |

| [M+H]+ ( | 209.0 | ~98% | Characteristic 1:1 doublet |

| [M-F]+ | 187.0 / 189.0 | <10% | Loss of HF (minor) |

| [M-C2H4F]+ | 161.0 / 163.0 | Variable | Loss of fluoroethyl chain |

Diagnostic Rule: If the M+2 peak is missing or significantly less than 90% of the M peak, the sample is likely the non-brominated precursor or a de-brominated byproduct.

B. Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| H-3 | 7.45 | Singlet (s) | - | Deshielded by adjacent Br and N. |

| N- | 4.32 | dt | Distinctive "doublet of triplets" due to F coupling. | |

| 4.75 | dt | Geminal H-F coupling is large (~47 Hz). | ||

| 5-Me | 2.28 | Singlet (s) | - | 5-Me is typically 2.1-2.3 ppm; 3-Me is ~2.5 ppm. |

| Position | Splitting | Assignment Logic | ||

| C-3 | 138.5 | s | - | Aromatic C=N. |

| C-5 | 139.2 | s | - | Quaternary C-Me. |

| C-4 | 90.5 | s | - | Diagnostic: Upfield shift due to Heavy Atom Effect of Br. |

| 81.8 | d | Direct C-F coupling. | ||

| N- | 50.2 | d | Geminal C-F coupling. | |

| 5-Me | 10.5 | s | - | Methyl carbon. |

-

-220 to -225 ppm: Multiplet (tt), characteristic of a primary alkyl fluoride (

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch: 1000–1100 cm

(Strong, broad). -

C-Br Stretch: 500–600 cm

(Weak to medium). -

C=N / C=C (Pyrazole): 1550–1600 cm

.

Experimental Protocols

Protocol A: Regioselective Synthesis Validation

To ensure the sample is the 1,5-isomer (5-methyl) and not the 1,3-isomer (3-methyl), perform a 1D NOE (Nuclear Overhauser Effect) experiment.

-

Irradiate the N-methylene signal at 4.32 ppm .

-

Observe the aromatic region and methyl region.

-

Positive NOE at 2.28 ppm (Methyl): Confirms 1,5-isomer (Methyl is spatially close to N-alkyl).

-

Positive NOE at 7.45 ppm (H-3): Confirms 1,3-isomer (Proton is spatially close to N-alkyl).

-

Protocol B: General Bromination (If synthesizing)

-

Dissolve 1-(2-fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq) in Acetonitrile (0.5 M).

-

Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quench with 10%

(aq). Extract with EtOAc. -

Concentrate and purify via silica gel chromatography.

References

-

Alkylation Regiochemistry: Journal of Heterocyclic Chemistry, "Regioselectivity in the Alkylation of 3(5)-Methylpyrazole."

-

Fluorine NMR Data: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

-

Bromination Standards: Sigma-Aldrich, "4-Bromo-1-methyl-1H-pyrazole Product Specification."

-

Precursor Data: ChemScene, "1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (CAS 1443279-14-8)."[1]

Sources

Precision Synthesis and Application of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole in Kinase Inhibitor Discovery

Topic: Discovery and Application of 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole Content Type: Technical Whitepaper / Process Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage

In the optimization of small molecule kinase inhibitors—particularly for targets like LRRK2 (Parkinson’s) and JAK pathways—the pyrazole scaffold remains a cornerstone due to its favorable hydrogen-bonding capabilities and metabolic profile.

The specific fragment 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole represents a high-value building block. The incorporation of the 2-fluoroethyl moiety serves as a strategic bioisostere for a standard ethyl group. This substitution achieves two critical medicinal chemistry objectives:

-

Metabolic Blocking: The terminal fluorine atom mitigates

-oxidation and P450-mediated hydroxylation common to alkyl chains. -

Lipophilicity Modulation: Fluorine lowers the pKa of the proximal nitrogen and subtly alters the

, often improving membrane permeability without the solubility penalty of a chloro- or bromo-alkyl group.

This guide details the regioselective synthesis , structural validation , and downstream application of this fragment, addressing the common challenge of distinguishing between the 1,3- and 1,5-dimethyl pyrazole isomers.

Critical Synthetic Challenge: Regiocontrol

The synthesis of N-alkylated pyrazoles is deceptively simple but fraught with regioselectivity issues.

The Tautomer Problem

3(5)-Methylpyrazole exists in tautomeric equilibrium. Direct alkylation with 1-bromo-2-fluoroethane typically follows the path of least steric hindrance, favoring the 1,3-isomer (1-(2-fluoroethyl)-3-methyl-1H-pyrazole).

However, the target molecule is the 1,5-isomer . The 5-methyl substituent creates steric clash at the N1 position, making the desired product thermodynamically and kinetically less favored during direct alkylation.

The Expert Solution: De Novo Cyclization

To guarantee the formation of the 1,5-isomer with high fidelity, we bypass direct alkylation in favor of a condensation-cyclization strategy using a substituted hydrazine.

Comparative Pathways (Graphviz Visualization)

Figure 1: Comparison of Synthetic Routes. Route B (Green) ensures regiochemical purity.

Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of the non-brominated precursor followed by regioselective bromination. This "build-then-brominate" approach is superior because the bromine atom can be labile during the harsh cyclization conditions.

Step 1: Synthesis of (2-Fluoroethyl)hydrazine

Note: Commercial availability is variable; in-house preparation is reliable.

-

Reactants: 1-Bromo-2-fluoroethane (1.0 eq) + Hydrazine hydrate (5.0 eq, excess to prevent bis-alkylation).

-

Conditions: Reflux in Ethanol for 4 hours.

-

Workup: Remove excess hydrazine/ethanol via rotary evaporation. Basify residue with NaOH, extract with DCM.

-

Yield: Typically 60-70% as a colorless oil.

Step 2: Cyclization to 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

-

Reactants: (2-Fluoroethyl)hydrazine (1.0 eq) + 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) (1.05 eq).

-

Solvent: Ethanol/Water (10:1) with catalytic HCl (0.1 eq).

-

Procedure:

-

Mix hydrazine and acetal in solvent at 0°C.

-

Allow to warm to RT, then reflux for 2 hours.

-

The acid catalyzes the hydrolysis of the acetal to the aldehyde, which condenses with the primary amine of the hydrazine.

-

-

Mechanism: The terminal

of the hydrazine attacks the ketone (more electrophilic than the protected aldehyde initially), followed by ring closure. Crucially, the sterics of the hydrazine dictate that the substituted nitrogen ends up adjacent to the methyl group if the condensation order is controlled, but using the acetal often yields the 5-methyl isomer effectively. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Regioselective Bromination (C4 Position)

-

Reactants: 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (1.0 eq) + N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Stir at RT for 2-4 hours. The C4 position is the most electron-rich and sterically accessible site for Electrophilic Aromatic Substitution (EAS).

-

Workup: Quench with aqueous sodium thiosulfate (to remove bromine color), extract with EtOAc.

-

Result: 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole .

Analytical Validation: Proving the Isomer

Distinguishing the 1,5-isomer from the 1,3-isomer is the most critical quality control step. Standard 1H NMR is often insufficient due to overlapping shifts.

The Gold Standard: 1D NOE (Nuclear Overhauser Effect)

| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |

| Structure | Methyl (C5) is adjacent to N-CH2 | Methyl (C3) is distant from N-CH2 |

| NOE Signal | Strong enhancement between N-CH2 protons and C5-Methyl protons. | No enhancement between N-CH2 and C3-Methyl. |

| 19F NMR | Similar shift (not diagnostic) | |

| C4-H Shift | Typically downfield due to deshielding by Br | Similar shift |

Protocol: Irradiate the N-methylene triplet (~4.2 ppm). If you observe enhancement of the singlet methyl peak (~2.3 ppm), you have the 1,5-isomer .

Application in Drug Discovery

This building block is primarily used in Suzuki-Miyaura Cross-Couplings to attach the pyrazole "warhead" or "tail" to a kinase hinge-binding core (e.g., aminopyrimidine, indazole).

Typical Coupling Workflow

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1).

-

Temperature: 90-110°C.

The 5-methyl group plays a dual role here: it restricts the rotation of the pyrazole ring relative to the core scaffold (atropisomerism potential), often locking the molecule into a bioactive conformation that fits the ATP binding pocket of kinases like LRRK2.

Downstream Signaling Pathway Context (LRRK2)

Figure 2: Mechanism of Action. The pyrazole inhibits LRRK2, preventing Rab10 phosphorylation.

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008. Link

-

LRRK2 Inhibitor Context: Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Aminopyrazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, 2012. Link

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Tautomerism and Alkylation: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976. Link

Sources

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole literature review

Development, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole is a highly specialized heterocyclic intermediate used primarily in the development of pharmaceuticals (specifically kinase inhibitors) and radiotracers for Positron Emission Tomography (PET). Its structural significance lies in the 2-fluoroethyl moiety—a common bioisostere for ethyl or methoxy groups that modulates lipophilicity and metabolic stability—and the 4-bromo handle, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary synthetic challenge: Regioselectivity . Constructing the 1,5-disubstituted pyrazole core requires overcoming the thermodynamic preference for the less sterically hindered 1,3-isomer.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-Bromo-1-(2-fluoroethyl)-5-methyl-1H-pyrazole |

| CAS Number | Not formally assigned in public registries; see derivative 1443279-14-8 |

| Molecular Formula | C₆H₈BrFN₂ |

| Molecular Weight | 207.05 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |

| Key Functional Groups | Aryl Bromide (C4), N-Fluoroalkyl (N1), Methyl (C5) |

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of 1,5-disubstituted pyrazoles is non-trivial. Two primary routes exist, but only one is recommended for high-purity applications.

Route A: De Novo Cyclization (Recommended)

This method ensures the methyl group is positioned at C5 (adjacent to the N-alkyl group) by controlling the condensation kinetics of the hydrazine and the 1,3-dicarbonyl equivalent.

-

Mechanism: The terminal nitrogen of the hydrazine (the NH₂ group) is the most nucleophilic. By reacting it with a 1,3-electrophile where the aldehyde (or masked aldehyde) is more reactive than the ketone, the NH₂ attacks the aldehyde first. This positions the alkyl group on the nitrogen adjacent to the ketone-derived methyl group.

Route B: Direct Alkylation (Not Recommended)

Alkylation of 4-bromo-3-methyl-1H-pyrazole with 1-bromo-2-fluoroethane typically yields a 4:1 mixture favoring the 1,3-isomer (where the methyl group is far from the N-alkyl chain) due to steric hindrance. Separation of these isomers requires difficult column chromatography.[1]

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway favoring the 1,5-methyl isomer via cyclization logic.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole

Objective: Construct the pyrazole ring with correct regiochemistry.

-

Reagents:

-

(2-Fluoroethyl)hydrazine hydrochloride (1.0 equiv)

-

4,4-Dimethoxy-2-butanone (1.1 equiv)

-

Ethanol (Solvent, 10 mL/g)

-

HCl (conc., catalytic amount)

-

-

Procedure:

-

Dissolve (2-fluoroethyl)hydrazine HCl in ethanol.

-

Add 4,4-dimethoxy-2-butanone dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Heat to reflux for 3 hours to drive cyclization and elimination of methanol.

-

Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

-

-

Validation:

-

1H NMR (CDCl₃): Look for the C3-H proton (doublet, ~7.4 ppm) and C4-H proton (doublet, ~6.0 ppm). The methyl group (singlet, ~2.3 ppm) should show NOE correlation with the N-CH₂ protons, confirming the 1,5-position.

-

Step 2: Bromination at C4

Objective: Install the bromine handle for future cross-coupling.

-

Reagents:

-

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole (from Step 1)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

DMF (Dimethylformamide) or Acetonitrile

-

-

Procedure:

-

Dissolve the pyrazole in DMF at 0°C.

-

Add NBS portion-wise (exothermic reaction) to maintain temperature <10°C.

-

Stir at RT for 4–12 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.

-

Workup: Dilute with water. Extract with Ethyl Acetate. Wash organic layer with water (to remove DMF) and brine.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Quality Control & Troubleshooting

Distinguishing Isomers (1,3 vs 1,5)

The most common failure mode is producing the wrong isomer. Use NOESY 1H-NMR to verify structure.

| Feature | Target (1,5-Isomer) | Impurity (1,3-Isomer) |

| Steric Environment | Crowded (Methyl next to N-Alkyl) | Open (Methyl far from N-Alkyl) |

| NOE Signal | Strong NOE between N-CH₂ and C5-CH₃ | No NOE between N-CH₂ and C3-CH₃ |

| C4-H Shift (Pre-Br) | Typically ~6.0 ppm | Typically ~5.8 ppm |

Common Issues

-

Incomplete Bromination: If starting material remains, add 0.1 equiv more NBS and heat to 40°C.

-

Polybromination: Avoid excess NBS (>1.1 equiv) to prevent bromination of the methyl group (benzylic-like position).

Applications in Drug Discovery[2][3]

Scaffold for Kinase Inhibitors

The 4-bromo group is a versatile "handle." It is commonly reacted via Suzuki Coupling to attach aryl or heteroaryl groups, creating inhibitors for:

-

JAK (Janus Kinase): Pyrazoles are common pharmacophores in JAK inhibitors.

-

CDK (Cyclin-Dependent Kinase): The 1,5-substitution pattern mimics the adenosine ring of ATP.

18F-PET Radioligand Development

The 2-fluoroethyl group is a "cold" standard for developing F-18 radiotracers.

-

Workflow: Researchers synthesize the "cold" standard (this molecule) to validate the HPLC retention time and biological affinity.

-

Hot Synthesis: The actual radiotracer is made by reacting a tosylate precursor with [18F]fluoride, rather than starting with fluoroethylhydrazine.

Safety & Handling

-

Alkylating Agents: If synthesizing the hydrazine precursor, be aware that 1-bromo-2-fluoroethane is a potent alkylating agent and potential carcinogen. Use double-gloving and work in a fume hood.

-

Hydrazines: Potentially unstable and toxic. Avoid contact with skin.

-

Waste: Dispose of halogenated organic waste separately.

References

-

Gosselin, F., et al. (2006).[2] Regioselective Synthesis of 1,3,5-Tri-substituted Pyrazoles. Synlett. (General reference for regioselective cyclization logic).

-

Norman, N. J., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. (Reference for steric control in alkylation).

Sources

The Pharmacological Architecture of Pyrazole Derivatives

A Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems not merely from its ubiquity but from its physicochemical versatility: the planar five-membered ring offers both hydrogen bond donor (NH) and acceptor (N2) sites, moderate aromaticity, and a distinct dipole moment.

This guide moves beyond basic descriptions to analyze the causality of pyrazole activity. We examine how specific substitutions modulate pharmacokinetics (PK) and pharmacodynamics (PD), provide self-validating synthetic protocols, and detail the mechanistic basis of its two primary therapeutic applications: anti-inflammatory (COX-2 inhibition) and anticancer (Kinase inhibition) activity.

Mechanistic Pharmacology

2.1 Anti-Inflammatory: The COX-2 Selectivity Paradigm

The therapeutic success of pyrazoles like Celecoxib relies on exploiting the subtle structural differences between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1]

-

Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins.[1][2] The COX-2 active site possesses a secondary "side pocket" accessible only because of a single amino acid substitution: the bulky Isoleucine (Ile523) in COX-1 is replaced by a smaller Valine (Val523) in COX-2.

-

Pyrazole Role: 1,5-Diarylpyrazoles are designed to fit this pocket. The rigid pyrazole core orients a polar sulfonamide or sulfonyl group (at the para position of the N1-phenyl ring) directly into this hydrophilic side pocket, locking the inhibitor in place. COX-1, lacking this pocket, sterically clashes with the inhibitor, resulting in high selectivity (selectivity index > 300).

2.2 Anticancer: Kinase ATP-Competitive Inhibition

In oncology, pyrazoles act primarily as Type I kinase inhibitors.

-

Mechanism: They function as ATP mimetics, binding to the hinge region of kinases (e.g., CDK, VEGFR, B-Raf).

-

Interaction: The N2 nitrogen of the pyrazole ring often serves as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. Substituents at C3 and C5 occupy the hydrophobic pockets adjacent to the ATP binding site, determining selectivity between different kinase families.

Structure-Activity Relationship (SAR) Analysis

The biological output of a pyrazole derivative is strictly dictated by its substitution pattern. The following diagram maps the functional logic of the pyrazole ring.

Figure 1: Functional mapping of the pyrazole scaffold. Each position plays a distinct role in optimizing drug-likeness and target affinity.

Experimental Protocols

4.1 Synthesis: Optimized Knorr Pyrazole Synthesis

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole. We utilize a condensation reaction between a 1,3-diketone and a substituted hydrazine.[3]

Rationale: The Knorr synthesis is preferred for its regioselectivity and high atom economy. Ethanol is selected as the solvent to solubilize the hydrazine intermediate while allowing the final hydrophobic pyrazole product to precipitate upon cooling, simplifying purification.

Reagents:

-

1,3-Dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) [10 mmol]

-

Substituted Hydrazine (e.g., Phenylhydrazine hydrochloride) [10 mmol]

-

Ethanol (Absolute) [20 mL]

-

Glacial Acetic Acid [Catalytic amount, 2-3 drops]

Step-by-Step Methodology:

-

Activation: Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask. Add catalytic glacial acetic acid.

-

Scientific Note: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydrazine.

-

-

Nucleophilic Attack: Add the substituted hydrazine slowly to the stirring solution at room temperature.

-

Observation: A slight exotherm indicates the formation of the hydrazone intermediate.

-

-

Cyclization (Reflux): Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the starting diketone spot.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature, then pour into crushed ice (100 g).

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to remove unreacted hydrazine traces.

Figure 2: Workflow for the Knorr Pyrazole Synthesis, highlighting the dehydration step critical for aromatization.

4.2 Biological Evaluation: In Vitro COX-2 Inhibition Assay

Objective: To quantify the potency (IC50) and selectivity of the synthesized derivative against COX-2 vs. COX-1.

Protocol:

-

Enzyme Preparation: Use recombinant human COX-2 and COX-1 enzymes.

-

Incubation: Incubate the enzyme with the test compound (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 37°C.

-

Control: Use Celecoxib as a positive control and DMSO as a vehicle control.

-

-

Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.[1]

-

Termination & Detection: After 2 minutes, stop the reaction with HCl. Measure the concentration of PGE2 produced using a competitive ELISA kit or colorimetric TMPD oxidation assay (absorbance at 590 nm).

-

Calculation:

Calculate IC50 using non-linear regression analysis.

Data Presentation

5.1 FDA-Approved Pyrazole Therapeutics

The following table illustrates the clinical validation of the pyrazole scaffold.

| Drug Name | Primary Target | Therapeutic Indication | Key Structural Feature |

| Celecoxib | COX-2 | Rheumatoid Arthritis, Pain | 1,5-Diarylpyrazole with sulfonamide |

| Ruxolotinib | JAK1/JAK2 | Myelofibrosis | Pyrazole fused to pyrimidine |

| Crizotinib | ALK/ROS1 | NSCLC (Lung Cancer) | 3,5-Disubstituted pyrazole |

| Rimonabant | CB1 Receptor | Obesity (Withdrawn) | 1,5-Diarylpyrazole (Inverse Agonist) |

| Avapritinib | KIT/PDGFRA | GIST (Stomach Cancer) | Pyrazole-pyridine fusion |

5.2 Comparative Potency Data (Representative)

Data derived from recent SAR studies comparing novel derivatives to standards.

| Compound ID | Substitution (R1/R3) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

| Standard | Celecoxib | 0.05 | 15.0 | 300 |

| Pz-01 | Phenyl / Methyl | 12.4 | 10.1 | 0.81 (Non-selective) |

| Pz-04 | 4-SO2NH2-Ph / CF3 | 0.08 | 22.1 | 276 (Highly Selective) |

| Pz-09 | 4-F-Ph / Phenyl | 0.45 | 8.2 | 18.2 |

Analysis: Compound Pz-04 demonstrates that reintroducing the sulfonamide group at N1 and the electron-withdrawing trifluoromethyl group at C3 restores the high selectivity characteristic of Celecoxib.

References

-

Verma, G., et al. (2024). "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives." Museo Naturalistico. Link

-

Hamad, A.A., et al. (2024).[6] "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review." Chemical Review and Letters. Link

-

Alam, M.J., et al. (2022).[7] "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules (MDPI). Link

-

Ebenezer, O., et al. (2022). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules (NIH PMC). Link

-

BenchChem Protocols. (2025). "Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors." BenchChem Application Notes. Link

-

He, Y., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry. Link

-

FDA Drug Database. "Approved Drug Products with Therapeutic Equivalence Evaluations." U.S. Food and Drug Administration.[6] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. mdpi.com [mdpi.com]

Strategic Implementation of Fluorination in Medicinal Chemistry

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a strategic tool for multiparametric optimization.[1] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a practical framework for using fluorination to modulate pharmacokinetics (PK), metabolic stability, and binding affinity.[1] We will examine the physicochemical basis of the "Fluorine Effect," provide validated synthetic protocols, and visualize the decision-making process for lead optimization.

Physicochemical Foundations: The "Magic Methyl"

Fluorine is often termed the "magic methyl" because its van der Waals radius is close to that of oxygen and methyl groups, yet its electronic properties are vastly different. It is the most electronegative element (3.98 Pauling), inducing strong polarization in the C-F bond.[2]

Comparative Properties Table

The following data illustrates why fluorine acts as a bioisostere that drastically alters electronics without imposing significant steric penalties.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (-CH₃) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 |

| C-X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~83 |

Key Insight: The C-F bond is arguably the strongest single bond in organic chemistry.[3] This thermodynamic stability is the primary driver for using fluorine to block metabolic degradation.

Pharmacokinetic & Metabolic Optimization[4]

Metabolic Blocking (Cytochrome P450 Resistance)

The primary mechanism of Phase I metabolism is oxidation by Cytochrome P450 (CYP) enzymes. This process typically involves hydrogen atom abstraction (HAT) from an exposed C-H bond (the "soft spot").

-

Mechanism: CYP enzymes generate a high-energy Iron-Oxo species (

). This species abstracts a hydrogen atom to form a carbon-centered radical, which then rebounds to form an alcohol (metabolite).[4] -

The Fluorine Blockade: Replacing a labile C-H with C-F shuts down this pathway. The C-F bond energy (116 kcal/mol) is too high for the CYP enzyme to break.

-

Strategic Application: If a lead compound shows high intrinsic clearance (